Délapril

Vue d'ensemble

Description

Applications De Recherche Scientifique

Delapril has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to study the effects of ACE inhibitors on hypertension and cardiovascular diseases . Additionally, delapril is often combined with other drugs, such as indapamide, to investigate the synergistic effects on blood pressure control and renal protection . Research also focuses on the stability and purity of delapril in pharmaceutical formulations .

Mécanisme D'action

Target of Action

Delapril is primarily an Angiotensin-Converting Enzyme (ACE) inhibitor . ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.

Biochemical Pathways

By inhibiting ACE, Delapril prevents the formation of Angiotensin II , a potent vasoconstrictor that narrows blood vessels and increases blood pressure . This results in vasodilation, which helps to lower blood pressure. Additionally, the inhibition of ACE leads to a decrease in Angiotensin II-induced aldosterone secretion by the adrenal cortex . Aldosterone promotes sodium and water retention, so its reduction leads to increased excretion of sodium and water .

Pharmacokinetics

The pharmacokinetic properties of Delapril have been investigated in hypertensive patients with normal renal function and those with impaired renal function . The peak plasma concentrations of 5-hydroxydelapril diacid and the areas under the plasma concentration-time curve (AUC) of both delapril diacid and 5-hydroxydelapril diacid in the group with impaired renal function were significantly higher than in the group with normal renal function . No significant increase of pharmacokinetic parameters in repeated dosing was observed in both groups .

Action Environment

The action of Delapril, like other ACE inhibitors, can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of the drug. Additionally, factors such as the patient’s age, renal function, and concomitant medications can influence the drug’s efficacy and stability . .

Analyse Biochimique

Biochemical Properties

Delapril is a prodrug, which means it is converted into its active form inside the body . It is metabolized into two active metabolites, 5-hydroxy delapril diacid and delapril diacid . These metabolites bind completely to and inhibit ACE, thereby blocking the conversion of angiotensin I to angiotensin II . This interaction with ACE is a key aspect of Delapril’s biochemical properties.

Cellular Effects

Delapril’s primary cellular effect is the inhibition of ACE, which leads to a decrease in the production of angiotensin II . Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels and increases blood pressure . By inhibiting the production of angiotensin II, Delapril helps to relax and widen blood vessels, thereby reducing blood pressure .

Molecular Mechanism

The molecular mechanism of Delapril involves its conversion into active metabolites that inhibit ACE . These metabolites bind to ACE and prevent it from converting angiotensin I to angiotensin II . This results in vasodilation, or the widening of blood vessels, which in turn reduces blood pressure .

Metabolic Pathways

Delapril is metabolized in the body into its active metabolites, 5-hydroxy delapril diacid and delapril diacid . This metabolic process involves the action of various enzymes, although specific enzymes involved in Delapril metabolism are not currently known.

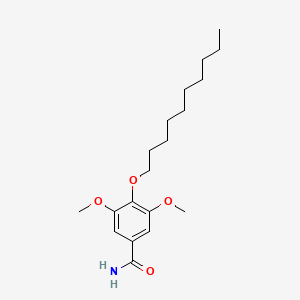

Méthodes De Préparation

La synthèse du delpril implique plusieurs étapes, en commençant par la réaction d'un composé de formule (II) avec un composé de formule (III) dans un solvant organique . Le processus peut être optimisé pour produire du chlorhydrate de delpril, qui est la forme utilisée dans les médicaments . Les méthodes de production industrielle impliquent souvent l'utilisation de catalyseurs spécifiques et de conditions de réaction contrôlées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le delpril subit diverses réactions chimiques, notamment l'hydrolyse et l'oxydation . Les réactifs couramment utilisés dans ces réactions comprennent les acides et les bases pour l'hydrolyse et les agents oxydants pour l'oxydation . Les principaux produits formés à partir de ces réactions sont les métabolites actifs, le diacide 5-hydroxy delpril et le diacide delpril .

Applications de la recherche scientifique

Le delpril a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est utilisé pour étudier les effets des inhibiteurs de l'ECA sur l'hypertension et les maladies cardiovasculaires . De plus, le delpril est souvent combiné à d'autres médicaments, tels que l'indapamide, pour étudier les effets synergiques sur le contrôle de la pression artérielle et la protection rénale . La recherche porte également sur la stabilité et la pureté du delpril dans les formulations pharmaceutiques .

Mécanisme d'action

Le delpril exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine (ECA), qui est un élément clé du système rénine-angiotensine-aldostérone (RAAS) . En bloquant la conversion de l'angiotensine I en angiotensine II, le delpril empêche la vasoconstriction et réduit la pression artérielle . Les métabolites actifs du delpril se lient complètement à l'ECA, ce qui entraîne une vasodilatation et une augmentation de l'excrétion de sodium et d'eau .

Comparaison Avec Des Composés Similaires

Le delpril est similaire à d'autres inhibiteurs de l'ECA tels que l'énalapril, le lisinopril et le ramipril . Le delpril est unique dans sa structure moléculaire spécifique et la façon dont il est métabolisé en formes actives . Contrairement à certains autres inhibiteurs de l'ECA, le delpril n'est pas largement utilisé aux États-Unis mais est plus courant en Europe et en Asie .

Propriétés

IUPAC Name |

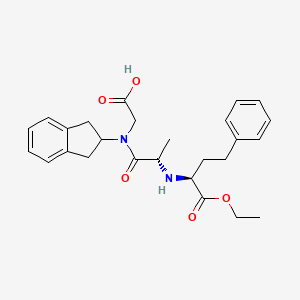

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUOLAUOZXOLJQ-MBSDFSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016742 | |

| Record name | Delapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83435-66-9 | |

| Record name | Delapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83435-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77UAL9THI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

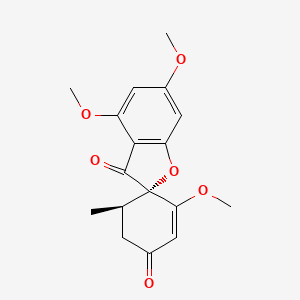

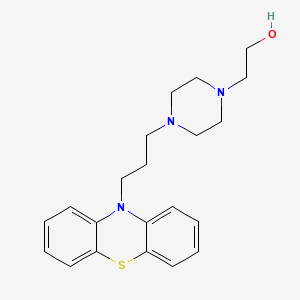

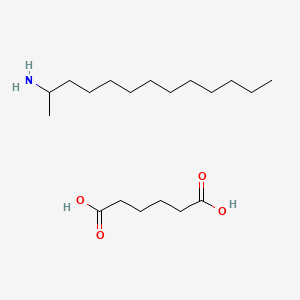

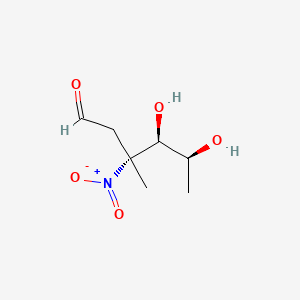

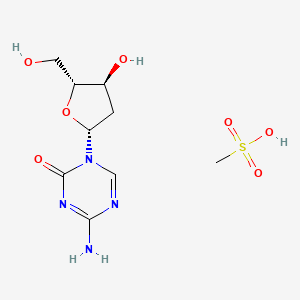

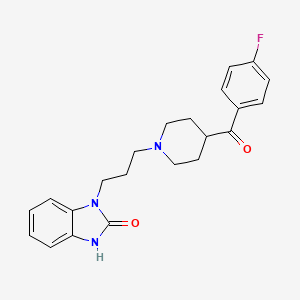

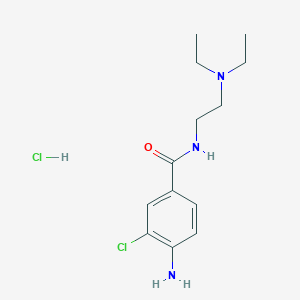

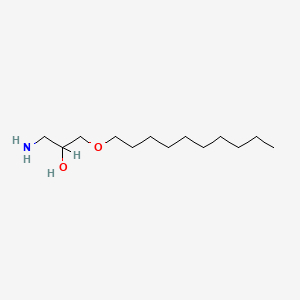

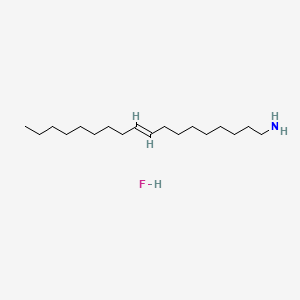

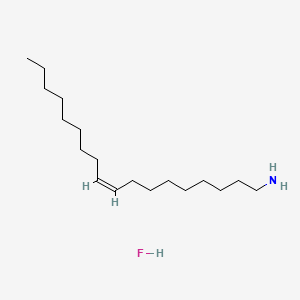

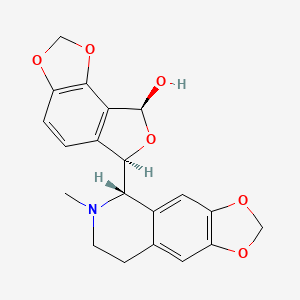

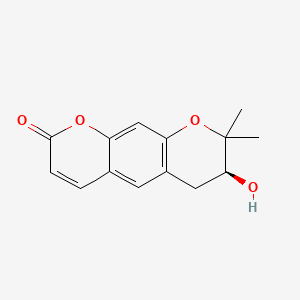

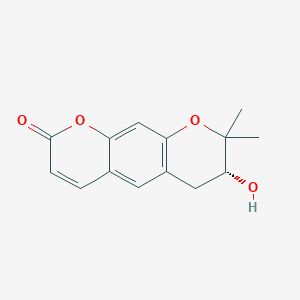

Feasible Synthetic Routes

Q1: How does delapril exert its antihypertensive effects?

A: Delapril is a prodrug that gets metabolized into its active metabolites, primarily delapril diacid and 5-hydroxy delapril diacid. These metabolites competitively inhibit ACE, preventing the conversion of angiotensin I to angiotensin II [, ]. Angiotensin II is a potent vasoconstrictor; therefore, blocking its production leads to vasodilation and a reduction in blood pressure [].

Q2: Does delapril impact the renin-angiotensin system beyond ACE inhibition?

A: Yes. Delapril, through its active metabolites, not only inhibits ACE in the circulatory system but also suppresses angiotensin II release from vascular walls []. This suggests the presence of a functional renin-angiotensin system (RAS) within vascular tissues, which delapril can modulate [].

Q3: How does delapril affect aldosterone secretion?

A: Delapril, by reducing angiotensin II levels, indirectly decreases angiotensin II-induced aldosterone secretion by the adrenal cortex []. This leads to increased sodium excretion and subsequent water outflow, further contributing to its antihypertensive effect [].

Q4: Are there differences in the effects of delapril and calcium channel blockers on calcium transients in cardiac myocytes?

A: Yes, research suggests distinct effects. In a study using a monocrotaline-induced right ventricular hypertrophy model in rats, delapril improved calcium transients and beta-adrenoreceptor responsiveness, while the calcium channel blocker nilvadipine did not demonstrate these benefits []. This suggests delapril may exert unique effects on calcium handling in cardiac myocytes compared to calcium channel blockers.

Q5: What is the molecular formula and weight of delapril?

A: While the provided research papers do not explicitly state the molecular formula and weight of delapril hydrochloride, they highlight that delapril itself is a prodrug metabolized into active forms [, ]. For precise structural data, refer to chemical databases like PubChem or DrugBank.

Q6: Is there information available on the spectroscopic data of delapril?

A6: The provided research papers primarily focus on delapril’s pharmacological properties and do not delve into detailed spectroscopic data. For such information, consult specialized chemical databases or publications.

Q7: What are the pharmacokinetic properties of delapril?

A: Delapril is well-absorbed after oral administration and is rapidly metabolized into its active metabolites, delapril diacid and 5-hydroxy delapril diacid []. The bioavailability of delapril is not significantly affected by co-administration with manidipine [].

Q8: How do the pharmacokinetic properties of delapril differ in patients with chronic renal failure?

A: Patients with chronic renal failure exhibit significantly increased area under the plasma concentration-time curve (AUC) for delapril and its active metabolites compared to patients with essential hypertension []. Additionally, these patients have significantly lower cumulative urinary excretions of the drug and its metabolites [].

Q9: Does the co-administration of manidipine with delapril impact the pharmacokinetics of either drug?

A: Studies indicate that the pharmacokinetics of both delapril and manidipine are not significantly altered when administered together [, ]. This finding supports the development and use of fixed-dose combination tablets containing both drugs [, ].

Q10: What is the duration of delapril's antihypertensive effect?

A: Delapril has a relatively long duration of action, providing effective blood pressure reduction for at least 24 hours after a single dose [, ]. This prolonged effect is attributed to the persistence of its active metabolites in the circulation [].

Q11: How does delapril affect the diurnal variation of blood pressure?

A: Studies using ambulatory blood pressure monitoring have shown that delapril does not excessively reduce nighttime blood pressure compared to daytime blood pressure []. This suggests that delapril provides consistent blood pressure control throughout the day and night [].

Q12: What are the preclinical models used to study the effects of delapril?

A: Researchers have employed various animal models to investigate delapril's effects. These include spontaneously hypertensive rats (SHR) to study its impact on hypertension, vascular hypertrophy, and gene expression [, , , , , , ], stroke-prone spontaneously hypertensive rats (SHRSP) to evaluate its protective effects against stroke and organ damage [, , ], and a mouse model of ischemic heart failure to investigate potential anti-arrhythmic benefits [, ].

Q13: What is the evidence for the beneficial effects of delapril in preventing cardiovascular events?

A: In the DEMAND (Delapril and Manidipine for Nephroprotection in Diabetes) clinical trial, the combination of manidipine and delapril significantly reduced the risk of major cardiovascular events in hypertensive type 2 diabetic patients [].

Q14: Does delapril affect insulin sensitivity in patients with hypertension and type 2 diabetes?

A: A study comparing delapril/manidipine to olmesartan/hydrochlorothiazide in obese hypertensive patients found that only the delapril/manidipine combination significantly improved insulin sensitivity []. This suggests that delapril, especially in combination with manidipine, may have beneficial effects on glucose metabolism.

Q15: How does delapril's tendency to induce cough compare to other ACE inhibitors?

A: Research indicates that delapril has a lower incidence of cough compared to captopril and enalapril [, ]. This difference is attributed to delapril's weaker bradykinin potentiating action [].

Q16: Are there specific drug delivery strategies being investigated for delapril?

A16: The provided research papers primarily focus on the pharmacological effects of delapril and do not extensively discuss specific drug delivery strategies.

Q17: What analytical methods are used to characterize and quantify delapril and its metabolites?

A: The research papers mention using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the specific determination of delapril and its metabolites in biological samples [, ].

Q18: Is there information available on the environmental impact and degradation of delapril?

A18: The provided research papers do not contain information regarding the environmental impact or degradation pathways of delapril.

Q19: Are there studies on the dissolution rate and solubility of delapril?

A19: The provided papers focus primarily on the pharmacological aspects of delapril and do not delve into detailed studies regarding its dissolution rate or solubility.

Q20: Does delapril induce any immunogenic or immunological responses?

A20: The provided research papers do not discuss the immunogenicity or potential for immunological responses associated with delapril.

Q21: Are there known interactions between delapril and drug transporters?

A21: The research papers do not provide specific information on interactions between delapril and drug transporters.

Q22: What is known about the biocompatibility and biodegradability of delapril?

A22: The provided research papers focus on the pharmacological properties and do not delve into details regarding the biocompatibility or biodegradability of delapril.

Q23: What are the alternative treatment options for hypertension, and how do they compare to delapril?

A23: Alternative antihypertensive medications include other ACE inhibitors, angiotensin receptor blockers (ARBs), calcium channel blockers, thiazide diuretics, and beta-blockers. The choice of treatment depends on factors such as the patient's individual characteristics, comorbidities, and response to therapy.

Q24: What are the major research milestones associated with the development and use of delapril?

A: Key milestones include the discovery and development of delapril as a long-acting ACE inhibitor, the characterization of its pharmacokinetic and pharmacodynamic properties, and the demonstration of its efficacy and safety in treating hypertension, particularly in patients with comorbidities like diabetes [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.